2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Isopropylthio-Benzyl Group: This step involves the alkylation of the oxadiazole ring with an isopropylthio-benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring are known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The isopropylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-bromophenyl)-N-(5-(4-(ethylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(5-(4-(isopropylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The isopropylthio group also imparts distinct physicochemical properties, such as increased lipophilicity, which can affect the compound’s pharmacokinetics and bioavailability.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-[(4-propan-2-ylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-13(2)27-17-9-5-15(6-10-17)12-19-23-24-20(26-19)22-18(25)11-14-3-7-16(21)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATNFZHPZDJLGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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